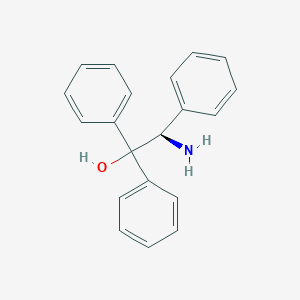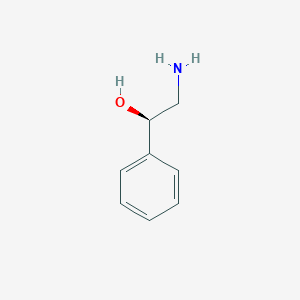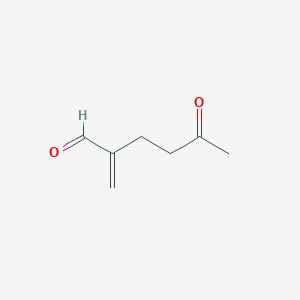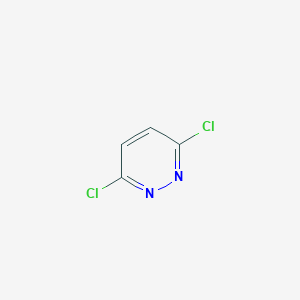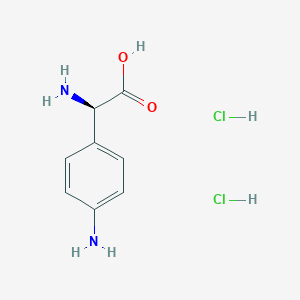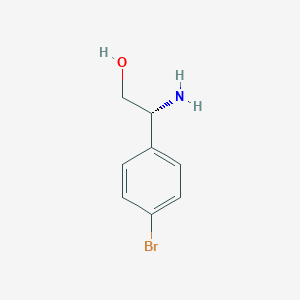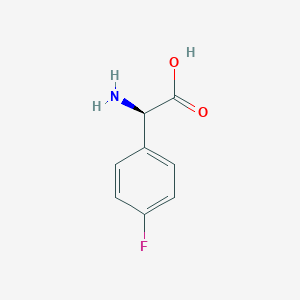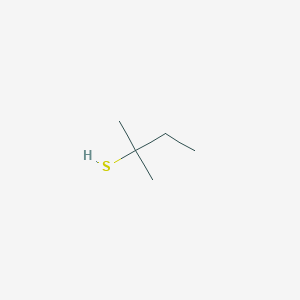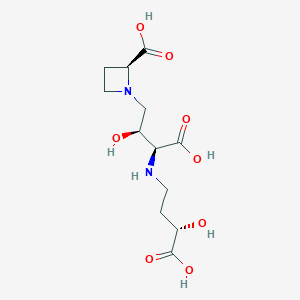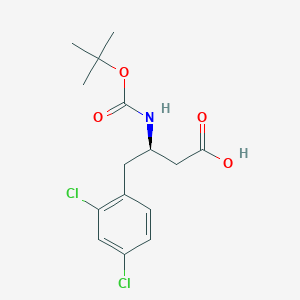
(R)-3-Hydroxypyrrolidin-2-one
Overview
Description
®-3-Hydroxypyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by a hydroxyl group attached to the third carbon of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of 3-pyrrolidinone using chiral catalysts to ensure the formation of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 3-pyrrolidinone derivatives.
Industrial Production Methods: In an industrial setting, the production of ®-3-Hydroxypyrrolidin-2-one often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-pyrrolidinone.
Reduction: Formation of various hydroxylated derivatives.
Substitution: Formation of substituted pyrrolidinones with different functional groups.
Scientific Research Applications
®-3-Hydroxypyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(S)-3-Hydroxypyrrolidin-2-one: The enantiomer of ®-3-Hydroxypyrrolidin-2-one, with similar chemical properties but different biological activities.
3-Pyrrolidinone: The parent compound without the hydroxyl group.
N-Methyl-3-pyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: ®-3-Hydroxypyrrolidin-2-one is unique due to its chiral nature and the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. Its enantiomeric purity is crucial for its applications in pharmaceuticals and biochemical research, where the ®-enantiomer may exhibit different effects compared to the (S)-enantiomer.
Properties
IUPAC Name |
(3R)-3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348929 | |
| Record name | (R)-3-Hydroxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77510-50-0 | |
| Record name | (R)-3-Hydroxypyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-3-Hydroxypyrrolidin-2-one in peptide synthesis?
A1: this compound serves as a crucial building block in the synthesis of hypusine-containing peptides []. Hypusine is a rare amino acid found in eukaryotic translation initiation factor 5A (eIF5A), which plays a vital role in cell growth and proliferation. The development of an orthogonally protected this compound reagent facilitates the incorporation of hypusine into peptides during solid-phase synthesis, enabling researchers to study the structure and function of hypusinated proteins.
Q2: Can enzymes be used to synthesize this compound?
A2: While the provided research focuses on synthesizing this compound as a reagent for peptide synthesis, an alternative enzymatic route exists for producing its enantiomer, (S)-3-Hydroxypyrrolidin-2-one. Lactate dehydrogenase can catalyze the enantioselective reduction of 4-Benzyloxycarbonylamino-2-oxobutanoic acid, leading to the formation of (S)-Benzyloxycarbonylamino-2-hydroxybutanoic acid [, ]. This compound can then be converted into (S)-3-Hydroxypyrrolidin-2-one. This enzymatic approach highlights the potential for employing biocatalysts in the stereoselective synthesis of valuable chiral building blocks like 3-Hydroxypyrrolidin-2-one derivatives.
Q3: What are the advantages of using the Fmoc/t-Bu protection strategy in the synthesis of hypusinated peptides?
A3: The Fmoc/t-Bu protection strategy, employed in the synthesis of the orthogonally protected hypusine reagent [], offers compatibility with standard solid-phase peptide synthesis protocols. The Boc and t-Bu protecting groups on the this compound reagent are stable under standard Fmoc chemistry conditions and can be easily removed during the final peptide cleavage step. This approach streamlines the synthesis process and allows for the efficient incorporation of hypusine into peptides, facilitating further research on this essential post-translational modification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



